

Caraphenol A: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Caraphenol A

Cat. No.: B016335

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CAS Number: 354553-35-8

Abstract

Caraphenol A, a resveratrol trimer, has emerged as a molecule of significant interest in the field of drug development, particularly in the realm of gene therapy. This technical guide provides a comprehensive overview of **Caraphenol A**, focusing on its chemical properties, biological activities, and its mechanism of action. Notably, **Caraphenol A** has been shown to enhance lentiviral vector gene delivery to hematopoietic stem and progenitor cells by transiently reducing the expression of interferon-induced transmembrane (IFITM) proteins.^{[1][2]} This document summarizes key quantitative data, details experimental protocols for its study, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical and Physical Properties

Caraphenol A is a complex polyphenol isolated from the roots of *Caragana sinica*.^[3] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	354553-35-8	[1][3][4][5][6]
Molecular Formula	C42H28O9	[1][3][4][6]
Molecular Weight	676.67 g/mol	[1][4][5][6]
Appearance	Powder	[3][4]
Purity	90-99% (Commercially available)	[3][4]
Solubility	DMSO: 50 mg/mL (with ultrasonic)	[1]
Storage	4°C, protect from light	[1]
IUPAC Name	3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.10,13.021,25.09,27.017,26]heptacosapentacosane-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol	[3]

Biological Activity and Mechanism of Action

Caraphenol A exhibits a range of biological activities, with its most notable effect being the enhancement of lentiviral gene delivery. It also demonstrates inhibitory activity against specific enzymes.

Enhancement of Lentiviral Gene Delivery

Caraphenol A has been identified as a potent enhancer of lentiviral (LV) vector gene delivery to hematopoietic stem and progenitor cells (HSPCs).[1] This is a critical advancement for gene therapy, as HSPCs are notoriously resistant to viral transduction.[7][8] The key to this enhancement lies in its ability to transiently reduce the expression of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[9] These proteins are part of

the intrinsic cellular defense against viruses and function by restricting viral entry at the endosomal level.[10][7][8]

The proposed mechanism involves **Caraphenol A** altering the levels and subcellular localization of IFITM2/3 proteins, leading to their relocation from the cell periphery to the perinuclear region. This reduction and relocation of IFITM proteins at the late endosomes facilitates the escape of the lentiviral core into the cytoplasm, thereby increasing the efficiency of gene delivery.[10][9] Importantly, this effect is transient and does not appear to be toxic to the cells or alter the lentiviral integration pattern.[10][11]

Enzyme Inhibition

Caraphenol A has also been shown to inhibit human cystathionine β -synthase (hCBS) and human cystathionine γ -lyase (hCSE).[1][2]

Enzyme	IC50	Reference
human Cystathionine β -synthase (hCBS)	5.9 μ M	[1][2]
human Cystathionine γ -lyase (hCSE)	12.1 μ M	[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Caraphenol A**, based on published research.[10]

In Vitro Lentiviral Transduction Enhancement Assay

Objective: To assess the ability of **Caraphenol A** to enhance lentiviral transduction in a cell line (e.g., HeLa cells) and primary hematopoietic stem and progenitor cells.

Materials:

- HeLa cells or human umbilical cord blood-derived CD34+ HSPCs
- Complete culture medium

- **Caraphenol A** (synthesized or purified)
- DMSO (vehicle control)
- Lentiviral vector expressing a reporter gene (e.g., EGFP)
- Flow cytometer

Procedure:

- **Cell Plating:** Plate HeLa cells or HSPCs at an appropriate density in a multi-well plate.
- **Compound Preparation:** Prepare a stock solution of **Caraphenol A** in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-50 μ M). Prepare a vehicle control with the same final concentration of DMSO.
- **Treatment and Transduction:** Add the **Caraphenol A** dilutions or vehicle control to the cells. Immediately after, add the lentiviral vector at a specific multiplicity of infection (MOI).
- **Incubation:** Incubate the cells for a defined period (e.g., 8 hours).
- **Wash and Culture:** After the incubation period, remove the medium containing the compound and lentivirus, wash the cells with fresh medium, and continue to culture the cells.
- **Analysis:** After a suitable time for reporter gene expression (e.g., 48-72 hours), harvest the cells and analyze the percentage of EGFP-positive cells using a flow cytometer.

Confocal Microscopy for IFITM Protein Localization

Objective: To visualize the effect of **Caraphenol A** on the subcellular localization of IFITM2/3 proteins.

Materials:

- HeLa cells
- Glass-bottom culture dishes
- **Caraphenol A**

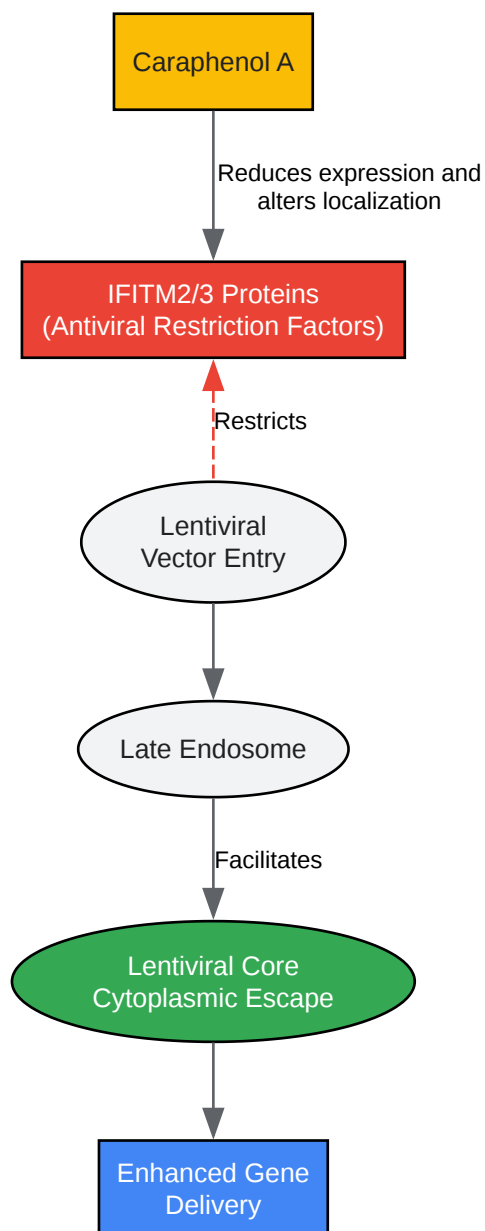
- DMSO
- Lentiviral vector
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., Triton X-100 in PBS)
- Blocking buffer (e.g., bovine serum albumin in PBS)
- Primary antibodies: anti-IFITM2/3, anti-LAMP1 (late endosome marker)
- Fluorescently labeled secondary antibodies
- Hoechst 33342 (nuclear stain)
- Confocal microscope

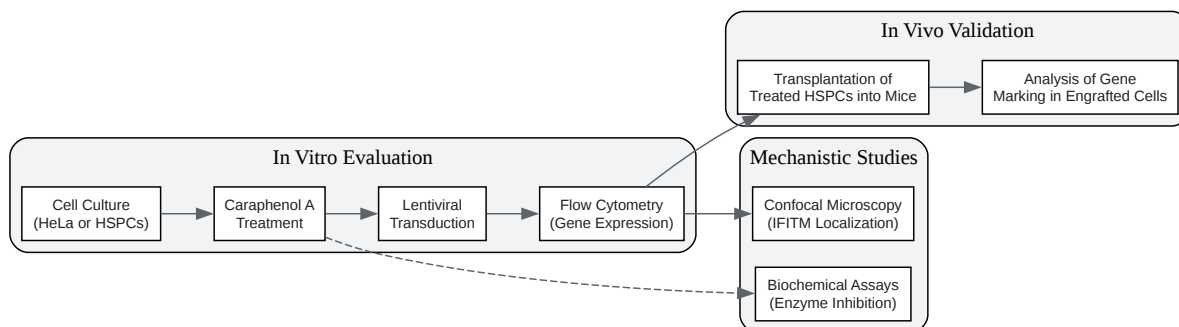
Procedure:

- **Cell Plating and Treatment:** Plate HeLa cells on glass-bottom dishes. Treat the cells with **Caraphenol A** (e.g., 30 μ M) or DMSO for 4 hours.
- **Lentiviral Addition:** Add the lentiviral vector to the cells and incubate for a short period (e.g., 30 minutes or 2 hours).
- **Fixation and Permeabilization:** Fix the cells with PFA, followed by permeabilization.
- **Immunostaining:** Block non-specific antibody binding. Incubate with primary antibodies against IFITM2/3 and LAMP1. Wash and then incubate with appropriate fluorescently labeled secondary antibodies. Stain the nuclei with Hoechst 33342.
- **Imaging:** Acquire images using a confocal microscope. Analyze the colocalization of IFITM2/3 and LAMP1 signals and the overall distribution of the IFITM proteins.

Visualizations

Signaling Pathway of Caraphenol A in Enhancing Lentiviral Transduction





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